3-Aminopropyl prop-2-enoate
Overview
Description
3-Aminopropyl prop-2-enoate, also known as 3-aminopropyl acrylate, is an organic compound with the molecular formula C₆H₁₁NO₂. It is an unsaturated amine that features both an amino group and an acrylate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Aminopropyl prop-2-enoate can be synthesized through the esterification of acrylic acid with 3-aminopropanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Aminopropyl prop-2-enoate undergoes various chemical reactions, including:
Addition Reactions: The double bond in the acrylate group can participate in addition reactions with nucleophiles and electrophiles.
Substitution Reactions: The amino group can undergo nucleophilic substitution reactions.
Polymerization: The acrylate group can undergo polymerization to form polyacrylates.
Common Reagents and Conditions
Hydrogenation: Using hydrogen gas and a palladium catalyst to reduce the double bond.
Nucleophilic Substitution: Using reagents such as alkyl halides under basic conditions.
Polymerization: Initiated by free radicals or anionic initiators.
Major Products Formed
Hydrogenation: Produces 3-aminopropyl propanoate.
Nucleophilic Substitution: Produces various substituted amines.
Polymerization: Produces poly(3-aminopropyl acrylate).
Scientific Research Applications
3-Aminopropyl prop-2-enoate is utilized in several scientific research applications:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Materials Science: In the development of polymers and copolymers with specific properties.
Biology and Medicine: As a precursor for the synthesis of biologically active compounds and potential pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-aminopropyl prop-2-enoate involves its reactivity due to the presence of both the amino group and the acrylate ester group. The amino group can participate in nucleophilic substitution reactions, while the acrylate group can undergo addition and polymerization reactions. These reactive sites enable the compound to interact with various molecular targets and pathways, making it a versatile intermediate in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
3-Aminopropyl propanoate: Lacks the double bond present in 3-aminopropyl prop-2-enoate.
3-Aminopropyl methacrylate: Contains a methyl group on the acrylate moiety, which affects its reactivity and polymerization behavior.
Uniqueness
This compound is unique due to its combination of an amino group and an acrylate ester group, which provides a balance of reactivity and stability. This makes it particularly useful in applications requiring both nucleophilic and electrophilic reactivity .
Properties
IUPAC Name |
3-aminopropyl prop-2-enoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-2-6(8)9-5-3-4-7/h2H,1,3-5,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKLRHWBZHQJOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70621120 | |
Record name | 3-Aminopropyl prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70621120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91731-97-4 | |
Record name | 3-Aminopropyl acrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091731974 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Aminopropyl prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70621120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-AMINOPROPYL ACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NRZ5L3Y8W8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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